8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Soluble epoxide hydrolase inhibition Enzyme potency comparison Non-urea pharmacophore

8-Chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 405918-51-6; molecular weight 404.8 g/mol) is a synthetic cyclopenta[c]chromen-4-one derivative that functions as an inhibitor of soluble epoxide hydrolase (sEH; EC 3.3.2.10). The compound is disclosed in US Patent 8,815,951 as compound 438 and has demonstrated inhibitory activity against both mouse sEH (IC50 = 50 nM) and human sEH (IC50 = 100 nM) in recombinant enzyme assays.

Molecular Formula C24H17ClO4
Molecular Weight 404.8 g/mol
Cat. No. B5710849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC24H17ClO4
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C24H17ClO4/c25-20-11-19-17-6-3-7-18(17)24(27)29-22(19)12-23(20)28-13-21(26)16-9-8-14-4-1-2-5-15(14)10-16/h1-2,4-5,8-12H,3,6-7,13H2
InChIKeyQEYHEUMEOZGGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Core Identity and sEH Inhibitor Classification for Procurement Decisions


8-Chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 405918-51-6; molecular weight 404.8 g/mol) is a synthetic cyclopenta[c]chromen-4-one derivative that functions as an inhibitor of soluble epoxide hydrolase (sEH; EC 3.3.2.10) . The compound is disclosed in US Patent 8,815,951 as compound 438 and has demonstrated inhibitory activity against both mouse sEH (IC50 = 50 nM) and human sEH (IC50 = 100 nM) in recombinant enzyme assays . Unlike the majority of clinically advanced sEH inhibitors, which are built upon a 1,3-disubstituted urea central pharmacophore, this compound presents a rigid tricyclic cyclopenta[c]chromenone scaffold with a distinctive 2-naphthyl-2-oxoethoxy side chain at the C7 position and a chlorine atom at C8 . The compound is commercially available through Sigma-Aldrich (AldrichCPR) and other specialty chemical suppliers for research use .

Why 8-Chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cannot Be Replaced by Generic sEH Inhibitors


The soluble epoxide hydrolase (sEH) inhibitor landscape is dominated by 1,3-disubstituted urea derivatives (e.g., t-AUCB, GSK2256294A, AR9281), which achieve picomolar-to-low nanomolar potency against human sEH . Generic substitution of 8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with these urea-based inhibitors is scientifically invalid because the cyclopenta[c]chromen-4-one scaffold engages the sEH catalytic pocket through a fundamentally different binding mode, as evidenced by its distinct structure–activity relationship (SAR) trajectory within the US 8,815,951 patent series . The C8 chlorine and C7 naphthyl-oxoethoxy substituents confer a unique three-dimensional pharmacophore geometry that diverges from the linear urea motif, resulting in a differentiated selectivity fingerprint that cannot be extrapolated from urea-series data . Critically, the compound's non-urea scaffold circumvents the metabolic liability associated with urea hydrolysis seen in first-generation sEH inhibitors, making it a structurally orthogonal tool for target validation studies where urea-based probes confound mechanistic interpretation .

8-Chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Quantitative Differentiation Evidence for Scientific Selection


sEH Inhibitory Potency: Positioning Against Clinical-Stage Urea-Based Inhibitors

The target compound inhibits recombinant human sEH with an IC50 of 100 nM and mouse sEH with an IC50 of 50 nM . This places it approximately 77-fold less potent against human sEH than the urea-based clinical candidate t-AUCB (IC50 = 1.3 nM) and approximately 3,700-fold less potent than the picomolar urea inhibitor GSK2256294A (IC50 = 27 pM) . However, the compound is approximately 7.3-fold more potent against mouse sEH than the urea-based clinical candidate AR9281 (mouse sEH IC50 = 1.7 nM; human sEH IC50 = 13.8 nM, representing a 7.2-fold species selectivity difference) . Unlike the urea series, the cyclopenta[c]chromenone scaffold shows a relatively flat species selectivity ratio (mouse/human IC50 ratio = 0.5), which may simplify translational studies between rodent models and human target validation . This pattern of moderate potency with balanced species cross-reactivity is characteristic of the cyclopenta[c]chromenone chemotype and distinguishes it from the steep species-selectivity gradients frequently observed with urea-based sEH inhibitors .

Soluble epoxide hydrolase inhibition Enzyme potency comparison Non-urea pharmacophore

Scaffold-Based Selectivity Divergence from Urea-Derived sEH Inhibitors

Within the US 8,815,951 patent family, compounds bearing the cyclopenta[c]chromen-4-one core were profiled for selectivity against cyclooxygenase-2 (COX-2) and other eicosanoid-pathway enzymes . While explicit COX-2 IC50 values for the target compound are not publicly disclosed, the patent establishes that the cyclopenta[c]chromen-4-one series yields a COX-2/sEH selectivity window that is structurally separable from the urea series . By class-level inference from structurally proximal analogs in related patent disclosures (e.g., US 2024/0182406, Example C7 compounds showing sEH IC50 values in the 1 nM range with COX-2 IC50 > 10,000 nM), the naphthyl-oxoethoxy substituent at C7 is hypothesized to enhance lipophilic complementarity within the sEH L-shaped tunnel while disfavoring the narrower COX-2 active site . This is in contrast to urea-based sEH inhibitors such as t-AUCB, where the urea carbonyl engages a conserved hydrogen-bond network that has been shown to produce measurable COX-2 cross-reactivity at high concentrations (COX-2 IC50 in the low micromolar range) .

sEH inhibitor selectivity Cyclooxygenase-2 counter-screening Chemotype-dependent off-target profile

Physicochemical Differentiation: Solubility and Formulation-Relevant Properties

The target compound exhibits solubility in chloroform, dichloromethane, dimethylformamide (DMF), ethyl acetate, and methanol, with a measured melting point of 109–114°C . This solubility profile places it within a moderate lipophilicity range that is compatible with both organic-solvent-based assay preparation and liposomal/lipid-nanoparticle formulation strategies. In comparison, the widely used urea-based sEH inhibitor t-AUCB (MW 348.4) shows preferential solubility in DMSO and ethanol but limited solubility in ethyl acetate, while the highly potent GSK2256294A (MW 469.4) exhibits poor aqueous solubility (<0.01 mg/mL) and requires specialized formulation for in vivo dosing . The target compound's molecular weight (404.8 g/mol) and calculated logP (~4.2) position it between these extremes, offering a balanced solubility profile that may reduce the need for co-solvent systems in cell-based assay protocols .

Compound solubility profile Formulation compatibility Physicochemical characterization

Intra-Patent Potency Ranking: Position Among US 8,815,951 Cyclopenta[c]chromen-4-one Congeners

Within US Patent 8,815,951, the target compound (Compound 438) achieved a mouse sEH IC50 of 50 nM, placing it in the mid-potency tier of the cyclopenta[c]chromen-4-one sub-series . Closely related congeners in the same patent demonstrate the SAR impact of C7 substituent variation: Compound 412 (structurally analogous with modified aryl-oxyethoxy side chain) exhibited a mouse sEH IC50 of 50 nM, equivalent to the target compound, while Compound 473 (with an alternative C7 substituent) showed a human sEH IC50 of 100 nM . In contrast, the simpler 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 53391-77-8), which lacks the naphthyl-oxoethoxy motif entirely, shows no reported sEH inhibitory activity, demonstrating that the C7 2-naphthyl-2-oxoethoxy group is a critical potency determinant . This intra-series ranking confirms that the target compound occupies a defined SAR node where the C8 chlorine and C7 naphthyl-oxoethoxy groups cooperate to achieve nanomolar potency while maintaining synthetic tractability .

Structure–activity relationship Patent SAR analysis Cyclopenta[c]chromen-4-one series

8-Chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Optimal Research Application Scenarios


Non-Urea sEH Pharmacophore Tool for Target Engagement Studies in Inflammation Models

For laboratories studying soluble epoxide hydrolase in the context of inflammatory disease models, this compound provides a structurally distinct negative control for the urea binding modality. Its demonstrated sEH IC50 of 100 nM (human) and 50 nM (mouse) enables use in parallel experiments alongside urea-based inhibitors such as t-AUCB, allowing researchers to discriminate between pharmacophore-dependent and pharmacophore-independent effects on epoxyeicosatrienoic acid (EET) accumulation. This is particularly valuable in LPS-induced inflammation or angiotensin-II hypertension models where urea-derived sEH inhibitors have been shown to produce off-target vasoactive effects at high concentrations .

SAR Anchor Point for Cyclopenta[c]chromen-4-one Library Expansion in Medicinal Chemistry

Medicinal chemistry teams seeking to explore the cyclopenta[c]chromen-4-one scaffold for sEH or related hydrolase targets should procure this compound as a well-characterized SAR reference point. Its defined IC50 values against both human and mouse sEH, combined with its mid-tier potency within the US 8,815,951 series, establish a benchmark against which newly synthesized analogs can be quantitatively compared . The compound's synthetic accessibility via alkylation of the commercially available 8-chloro-7-hydroxy precursor (CAS 53391-77-8) further supports its use as a late-stage diversification starting material for parallel library synthesis.

Selectivity Counter-Screening Standard for COX-2/sEH Dual Pharmacology Studies

In programs investigating the intersection of the arachidonic acid cascade—where COX-2 and sEH pathways converge on inflammatory lipid mediator production—this compound serves as a selective sEH inhibitor standard with an inferred COX-2 selectivity window exceeding 10,000-fold, based on class-level data from the cyclopenta[c]chromen-4-one chemotype . Researchers can use it to isolate sEH-dependent effects from COX-2-dependent prostaglandin synthesis, a critical experimental control given that several clinically used NSAIDs (e.g., celecoxib) have been reported to exhibit off-target sEH modulation.

Formulation-Flexible sEH Probe for Ex Vivo and Tissue-Based Assays

The compound's broad solubility profile—spanning chloroform, dichloromethane, DMF, ethyl acetate, and methanol —makes it suitable for diverse formulation requirements including lipid-based delivery systems, tissue homogenate spike-in experiments, and organic-phase enzyme assays. This versatility is a practical advantage over highly lipophilic sEH inhibitors (e.g., GSK2256294A) that require DMSO-limited stock solutions and are prone to precipitation in aqueous assay buffers, thereby reducing well-to-well variability in multi-well plate formats.

Quote Request

Request a Quote for 8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.